molecular formula C11H12N4O B2940497 N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 923217-20-3

N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2940497
M. Wt: 216.244
InChI Key: QKUDHKCFODBAOC-UHFFFAOYSA-N
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Description

“N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a derivative of the triazole class of compounds . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities, as they can bind with a variety of enzymes and receptors in the biological system .


Synthesis Analysis

The synthesis of triazole derivatives involves the union of a great number of potential synthetic substances consistently in laboratories around the world . The synthesis of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat has been reported . These compounds were evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .


Molecular Structure Analysis

Triazole compounds, including “N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide”, have a molecular formula of C2H3N3 . They contain a triazole nucleus, which is a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazoles are prone to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This allows for the construction of diverse novel bioactive molecules .


Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .

Scientific Research Applications

Antitumor Activity

Triazole derivatives, particularly those related to imidazole carboxamide, have been studied for their antitumor activities. For instance, DTIC (Dacarbazine), a compound structurally similar to triazole carboxamides, undergoes metabolic transformations to exhibit antitumor effects by methylating DNA. Such compounds' efficacy varies across different species, highlighting the significance of metabolic pathways in their antitumor activity (Vincent, Rutty, & Abel, 1984).

Synthesis and Chemical Transformations

Triazoles have been a focal point in synthetic chemistry, demonstrating versatile reactivity patterns. For example, the cycloadditions of lithium alkynamides derived from triazoles have been explored to produce a variety of structurally complex compounds, showcasing the synthetic utility of triazoles in creating new chemical entities (Ghose & Gilchrist, 1991).

Mechanisms of Action in Cellular Systems

The molecular mechanisms underlying the biological activities of triazole derivatives, including interactions with DNA and RNA, have been subjects of cellular studies. These investigations shed light on how such compounds could be leveraged for therapeutic purposes, underscoring the importance of understanding their cellular pathways (Gerulath & Loo, 1972).

Synthetic Analogues with Antifungal Activity

Structural analogues of triazole derivatives have been synthesized and evaluated for their potential as systemic fungicides. This illustrates the broader applicability of triazole chemistry beyond pharmacology, extending into agrochemical research (Huppatz, 1983).

Future Directions

The future of triazole compounds, including “N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide”, is promising. They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure could lead to compounds with expanded antimicrobial action .

properties

IUPAC Name

N,5-dimethyl-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-10(11(16)12-2)14-15(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUDHKCFODBAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

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